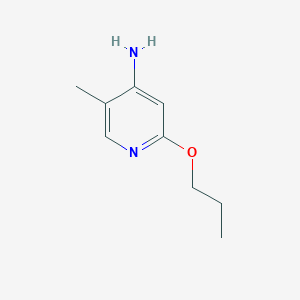

5-Methyl-2-propoxypyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methyl-2-propoxypyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-4-12-9-5-8(10)7(2)6-11-9/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

MISYQXJCANAHHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(C(=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 2 Propoxypyridin 4 Amine and Analogues

Retrosynthetic Analysis of 5-Methyl-2-propoxypyridin-4-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the amine group, suggesting a reductive amination pathway. This approach breaks the molecule into two more manageable fragments. youtube.com Another key disconnection involves breaking the bonds of the pyridine (B92270) ring itself, which leads to various strategies for ring formation. A common approach is to disconnect the C-N bonds, which points towards condensation reactions involving ammonia (B1221849) or an ammonia equivalent and a dicarbonyl compound.

Approaches to the Pyridine Ring Formation

The construction of the pyridine ring is a central challenge in the synthesis of this compound. Most synthetic routes rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org While ring expansion from five-membered rings is possible, it is often less efficient. baranlab.org

Cyclocondensation Reactions in Pyridine Synthesis

Cyclocondensation reactions are a powerful and widely used method for synthesizing pyridine rings. These reactions involve the formation of the heterocyclic ring through the reaction of two or more components with the elimination of a small molecule, such as water.

The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multi-component reaction. wikipedia.orgyoutube.com It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for this final step is the formation of the stable aromatic ring. wikipedia.org

The Hantzsch synthesis is highly versatile and can be adapted to produce a wide range of substituted pyridines. fiveable.me Modifications to the classical one-pot procedure have been developed to improve yields and reaction conditions, including the use of microwave irradiation and greener solvents like water or ionic liquids. wikipedia.orgnih.gov For the synthesis of unsymmetrically substituted pyridines, a stepwise approach can be employed where one or more of the condensation steps are performed prior to the final ring-closing reaction. baranlab.org

Key Features of Hantzsch Pyridine Synthesis:

| Feature | Description |

| Reactants | Aldehyde, β-ketoester (2 equivalents), Ammonia or ammonium salt |

| Intermediate | 1,4-Dihydropyridine |

| Final Product | Substituted pyridine (after oxidation) |

| Advantages | High efficiency, versatility for substitution patterns |

| Modifications | Microwave-assisted synthesis, use of green solvents |

A straightforward approach to pyridine synthesis involves the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.orgyoutube.com The reaction proceeds by the formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to form a dihydropyridine. youtube.com Aromatization is then achieved through an oxidation step. baranlab.orgyoutube.com

To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used in place of ammonia. baranlab.orgyoutube.com The resulting N-hydroxy-dihydropyridine intermediate readily eliminates water to form the aromatic pyridine ring. baranlab.org Various methods have been developed to synthesize the prerequisite 1,5-dicarbonyl compounds, including Michael additions and ozonolysis of cyclic olefins. researchgate.net

Comparison of Nitrogen Sources in 1,5-Dicarbonyl Cyclization:

| Nitrogen Source | Intermediate | Final Step |

| Ammonia (NH₃) | Dihydropyridine | Oxidation |

| Hydroxylamine (NH₂OH) | N-hydroxy-dihydropyridine | Dehydration |

The reaction of 1,3-dicarbonyl compounds with a nitrogen source is another fundamental strategy for constructing the pyridine ring. This approach is a key component of the Hantzsch synthesis, where the 1,3-dicarbonyl compound reacts with an aldehyde and ammonia. acs.org The versatility of this method allows for the synthesis of a wide array of substituted pyridines by varying the components.

Enamines are valuable intermediates in the synthesis of various heterocyclic compounds, including pyridin-2(1H)-one derivatives. acs.org One reported pathway involves the reaction of enamines with suitable precursors, which then undergo base-catalyzed cyclization to form the pyridin-2(1H)-one ring system. acs.orgacs.org For instance, enamines derived from the reaction of adducts with aromatic amines can be cyclized in the presence of a base to yield novel pyridin-2(1H)-one derivatives. acs.orgacs.org

Another approach involves the intramolecular cyclization of amides of β-enamino ketones. researchgate.net In the presence of a strong base, these compounds can cyclize to form substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

Direct Pyridine Core Construction from Amide Precursors

A powerful and direct approach to synthesizing substituted pyridines involves the construction of the pyridine ring from readily available amide precursors. This strategy offers a convergent and flexible route to a wide range of pyridine derivatives.

A significant advancement in pyridine synthesis has been the development of a one-step process that converts N-vinyl or N-aryl amides into pyridines. acs.orgfigshare.comorganic-chemistry.org This method relies on the activation of the amide carbonyl group with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a pyridine-based promoter, such as 2-chloropyridine (B119429). acs.orgacs.orgresearchgate.netnih.gov The combination of Tf₂O and 2-chloropyridine generates a highly electrophilic intermediate from the amide, which is then poised to react with a suitable π-nucleophile to construct the pyridine ring. acs.orgtcichemicals.com The use of 2-chloropyridine is often crucial for the success of these reactions, as it facilitates the formation of the reactive species. acs.org This methodology is notable for its mild conditions and compatibility with a variety of functional groups, including those present in sensitive N-vinyl amides and epimerizable substrates. acs.orgfigshare.com

This approach has been successfully applied to the synthesis of a diverse range of substituted pyridines and quinolines. The general applicability of this method suggests its potential for the synthesis of this compound analogues by selecting the appropriate N-vinyl amide and alkyne precursors.

The direct synthesis of pyridines from activated amides is highly versatile due to the wide array of π-nucleophiles that can be employed to complete the pyridine ring. acs.org Electron-rich alkynes, such as alkoxyacetylenes and ynamides, have proven to be excellent reaction partners in this one-step condensation. acs.org For instance, the reaction of an activated N-vinyl amide with an alkoxyacetylene would directly install the alkoxy group at the 2-position of the resulting pyridine ring, a key structural feature of this compound. Similarly, ynamides can be utilized to introduce an amino group at the 4-position. acs.org

Enol ethers also serve as effective π-nucleophiles in this synthetic strategy, leading to the formation of pyridine derivatives. acs.org The choice of the π-nucleophile dictates the substitution pattern of the final pyridine product, offering a high degree of control over the molecular architecture. The table below illustrates the variety of π-nucleophiles that have been successfully used in this direct pyridine synthesis.

| π-Nucleophile Type | Example | Resulting Pyridine Moiety |

| Alkoxyacetylene | Ethoxyacetylene | 2-Ethoxypyridine |

| Ynamide | N-Tosyl-N-methyl-1-propyn-1-amine | 4-Amino-2-methylpyridine |

| Enol Ether | Ethyl vinyl ether | Substituted Pyridine |

| Silyloxyacetylene | (Triisopropylsilyl)oxyacetylene | 2-(Triisopropylsilyloxy)pyridine |

This table presents examples of π-nucleophiles and the corresponding functionalities they introduce into the pyridine ring based on the direct synthesis methodology.

The single-step conversion of amides to pyridines is proposed to proceed through a well-defined mechanistic pathway. acs.org The reaction is initiated by the activation of the amide with trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, forming a highly electrophilic species. acs.orgtcichemicals.com This activated intermediate is then intercepted by a π-nucleophile, such as an alkyne or enol ether. acs.org

The subsequent steps involve an annulation cascade. Following the nucleophilic addition, a cyclization reaction occurs, leading to the formation of the six-membered pyridine ring. The final step is the expulsion of the activating group and rearomatization to furnish the stable pyridine product. acs.org This mechanistic understanding allows for the rational design of substrates and reaction conditions to achieve the desired pyridine derivatives.

Catalytic Approaches for Pyridine Framework Synthesis

Catalytic methods offer an atom-economical and efficient alternative for the synthesis of the pyridine framework. These approaches often utilize transition metals to facilitate the formation of the heterocyclic ring system.

A powerful catalytic strategy for the synthesis of substituted pyridines involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes. acs.orgacs.orgorganic-chemistry.org This method provides a two-step sequence for the conversion of readily available N-vinyl or N-aryl amides into pyridines. acs.orgnih.gov The first step is the conversion of the amide into a C-silyl alkynyl imine. acs.orgorganic-chemistry.org This transformation is efficiently achieved using trifluoromethanesulfonic anhydride and 2-chloropyridine, followed by the addition of a copper acetylide. acs.org

The resulting 3-azadienyne then undergoes a ruthenium-catalyzed protodesilylation and cycloisomerization to yield the corresponding pyridine derivative. acs.orgorganic-chemistry.orgresearchgate.net A notable advantage of this process is that it avoids the need to isolate potentially sensitive terminal alkynyl imines. acs.org The ruthenium catalyst, such as a chlorocyclopentadienyl bis(triphenylphosphine) ruthenium complex, effectively promotes the cyclization reaction. acs.org This methodology has been applied to a broad range of substrates to produce various substituted pyridines and quinolines. organic-chemistry.orgnih.gov

| Catalyst System | Substrate | Product |

| [CpRu(PPh₃)₂Cl], SPhos, NH₄PF₆ | C-silyl alkynyl imine | Substituted Pyridine |

| [Cp*RuCl(cod)] | 3-Azadienyne | Substituted Pyridine |

This table showcases examples of ruthenium catalyst systems used in the cycloisomerization of azadienynes for pyridine synthesis.

An atom-economical approach for the functionalization of pyridines is the direct C-H addition to olefins, which can be effectively catalyzed by cationic half-sandwich rare-earth complexes. nih.govacs.orgorganic-chemistry.org This method allows for the ortho-alkylation of pyridines, providing a direct route to introduce alkyl substituents onto the pyridine ring. acs.orgacs.org A variety of pyridine and olefin substrates, including α-olefins and styrenes, are compatible with these catalysts. nih.govorganic-chemistry.org

The catalysts, typically derived from half-sandwich rare-earth dialkyl complexes activated by a borate, exhibit high efficiency and selectivity. acs.orgnih.gov This catalytic C-H functionalization offers a complementary strategy to the previously discussed ring-formation methods for accessing substituted pyridines. While this method focuses on the functionalization of a pre-existing pyridine ring, it represents a valuable tool for the synthesis of complex pyridine-containing molecules.

Copper-Mediated Cleavage Reactions for Pyridine Derivatives

Copper-catalyzed reactions are pivotal in the synthesis of pyridine derivatives, enabling the formation of carbon-heteroatom bonds under relatively mild conditions. While "cleavage" can imply the breaking of bonds, in the context of forming substituted pyridines, it often refers to the cleavage of a C-H or C-X (where X is a halogen) bond to be replaced by a new bond. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, are instrumental in this regard. These reactions facilitate the formation of C-O, C-N, and C-C bonds, which are essential for introducing the diverse functionalities found in complex pyridine derivatives.

For instance, copper-catalyzed C-O coupling reactions can be employed to introduce alkoxy groups onto a pyridine ring. A study by Chae and colleagues demonstrated a highly efficient copper(II)-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols. rsc.org This methodology, which uses CuCl2 as the catalyst, offers a direct route to hydroxyalkyl aryl ethers and can be adapted for the synthesis of 2-alkoxypyridines. rsc.org

Introduction and Functionalization of Substituents on the Pyridine Ring

The precise installation of substituents at specific positions on the pyridine ring is a formidable challenge due to the inherent electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to the C-2 and C-4 positions.

Achieving regioselectivity in the functionalization of pyridine rings often requires multi-step strategies involving protecting groups or the use of specific catalysts. The electronic nature of existing substituents on the ring also plays a crucial role in directing the position of subsequent modifications. For the synthesis of this compound, functionalization is required at the C-2, C-4, and C-5 positions.

The introduction of a propoxy group at the C-2 position can be achieved through several methods, with the O-alkylation of a 2-hydroxypyridine (B17775) precursor being a common and effective approach.

The O-alkylation of 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) with alkyl halides is a fundamental transformation in pyridine chemistry. The regioselectivity of this reaction (N- vs. O-alkylation) can be controlled by the choice of base, solvent, and alkylating agent. A patent discloses the synthesis of 2-hydroxy-4-amino-5-methylpyridine, a key intermediate for the target molecule. google.com This intermediate can then undergo O-propylation.

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, a related heterocyclic system, demonstrated that using potassium carbonate as a base in acetone (B3395972) at reflux for 30 minutes provides high yields of the O-alkylated product. nih.gov These conditions could potentially be adapted for the propylation of 2-hydroxy-4-amino-5-methylpyridine using a propyl halide. Another approach involves a palladium-catalyzed regioselective O-alkylation of 2-pyridones, highlighting the role of metal catalysis in controlling the reaction's outcome. rsc.org

Table 1: O-Alkylation of Pyrimidin-2(1H)-one with 4-(Iodomethyl)pyrimidine nih.gov

| Entry | Reactant 1 (Pyrimidin-2(1H)-one) | Reactant 2 (Alkylating Agent) | Base | Solvent | Time (min) | Yield (%) |

| 1 | 4-(p-tolyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 30 | 98 |

| 2 | 4-(4-methoxyphenyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 30 | 95 |

| 3 | 4-(4-chlorophenyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 30 | 92 |

This table illustrates the general conditions for O-alkylation that could be applied to the synthesis of the target compound.

The introduction of an amino group at the C-4 position is another critical step. This is often accomplished through the amination of a suitable precursor, such as a halogenated pyridine.

A common route to 4-aminopyridines involves the nucleophilic substitution of a halogen at the 4-position. A key precursor for the synthesis of the title compound is 2-chloro-5-methyl-4-pyridinamine. The synthesis of this intermediate is well-documented and typically starts from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. google.comchemicalbook.com

The synthesis involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. In a typical procedure, the nitro compound is hydrogenated under a hydrogen atmosphere using a platinum-based catalyst in a solvent like ethanol. chemicalbook.com This reaction proceeds with high conversion to yield 2-chloro-5-methylpyridin-4-amine. chemicalbook.com

Table 2: Hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium chemicalbook.com

| Reactant | Catalyst | Solvent | Pressure (H2) | Temperature (°C) | Time (h) | Purity (%) |

| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 0.8% Pt, 0.6% Mo on activated carbon | Ethanol | 3 bar | 30 | 20 | 97.5 |

| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 0.8% Pt, 0.3% Mo on activated carbon | Ethanol | 3 bar | 30 | 20 | ~98 (conversion) |

| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 1% Pt, 2% V on activated carbon | Ethanol | 3 bar | 30 | 20 | ~87 (conversion) |

Once the 2-chloro-5-methyl-4-pyridinamine is obtained, the synthesis of the final product would involve the displacement of the chlorine atom with a propoxy group, likely through a nucleophilic aromatic substitution reaction with sodium propoxide.

Amination Methodologies at C-4 Position

Reductive Amination of Nitro-Pyridine Intermediates

A common and effective method for the introduction of an amino group onto an aromatic ring is through the reduction of a nitro functionality. In the context of synthesizing this compound, a plausible synthetic route involves the catalytic hydrogenation of a 2-alkoxy-5-methyl-4-nitropyridine intermediate.

A relevant example is the synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the drug finerenone. This process involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine using a platinum catalyst. google.com This transformation highlights the feasibility of reducing a nitro group at the C-4 position in the presence of other substituents on the pyridine ring.

The general reaction can be represented as follows:

Scheme 1: General Reductive Amination of a 4-Nitropyridine Intermediate

Where X is a halogen, Y is an electron-withdrawing group (e.g., NO₂) or an amino group, and R is an alkyl group.

Synthetic Routes to Closely Related Pyridine and Pyrimidine (B1678525) Analogues

The synthetic strategies discussed above are not only applicable to this compound but can also be adapted for the synthesis of its isomers and related pyrimidine analogues.

Comparison of Synthetic Strategies for Isomeric and Homologous Amino-Propoxypyridines

The synthesis of different isomers of amino-propoxypyridines would require careful planning of the order of substituent introduction. For example, to synthesize 3-methyl-2-propoxypyridin-4-amine, the starting materials and the sequence of methylation, propoxylation, and amination would differ from the synthesis of the 5-methyl isomer.

Synthetic Pathways to Pyrimidine Derivatives with Shared Structural Motifs

Pyrimidine derivatives that share structural features with this compound, such as a 2-alkoxy and a 4-amino group, are also of significant interest. The synthesis of these compounds often starts from readily available pyrimidine precursors.

For example, 4-amino-2,6-dimethoxypyrimidine (B1265686) can be synthesized from cyanoacetate (B8463686) and urea (B33335) in a two-step process involving cyclization and subsequent methylation. A google.comnother approach involves the reaction of barbituric acid with phosphorus oxychloride to yield a trichloropyrimidine, which can then be selectively aminated and alkoxylated. T google.comhe synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) from guanidine (B92328) hydrochloride and dimethyl malonate has also been reported.

chemicalbook.comThe synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine has been achieved by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. T google.comhis demonstrates a method for constructing a pyrimidine ring with substituents at the 2, 4, and 5 positions.

Table 2: Synthetic Approaches to Substituted Pyrimidines

| Starting Materials | Key Reactions | Product Type | Reference |

| Cyanoacetate, Urea | Cyclization, Methylation | 4-Amino-2,6-dimethoxypyrimidine | |

| Barbituric acid, POCl₃ | Chlorination, Amination, Alkoxylation | 4-Amino-2,6-dialkoxypyrimidine | |

| Guanidine hydrochloride, Dimethyl malonate | Cyclization | 2-Amino-4,6-dihydroxypyrimidine | |

| Butyramidine, α-Methoxymethyl-β-methoxyacrylonitrile | Cyclization | 2-Alkyl-4-amino-5-alkoxymethylpyrimidine |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Propoxypyridin 4 Amine

Reactivity of the Amino Group (C-4)

The primary amino group at the C-4 position is a key site for nucleophilic reactions and various chemical transformations. Its reactivity is modulated by the electronic effects of the other substituents on the pyridine (B92270) ring.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in substitution reactions. While direct SN2 reactions on the amino group are not typical, the nitrogen can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, in reactions with alkyl halides, the amino group can be alkylated. The electron-rich nature of the 4-aminopyridine (B3432731) scaffold enhances the nucleophilicity of the exocyclic amino group, making it reactive towards a variety of electrophiles.

The nitrogen in an aniline (B41778) molecule, which is analogous to the aminopyridine, has a lone pair of electrons, enabling it to function as a nucleophile in substitution reactions. quora.com This nucleophilicity is fundamental to many of its chemical transformations. quora.com

The primary amino group of 5-Methyl-2-propoxypyridin-4-amine can undergo a range of derivatization reactions, which are crucial for modifying the compound's properties or for preparing it for further synthetic steps. These reactions target the amino functionality specifically.

One common derivatization is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, a single-step method for the quantitative derivatization of amino groups involves using pivalic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This type of reaction is generally successful for converting primary amines to their corresponding amides. nih.gov

Other potential derivatizations include reactions with:

Isocyanates and Isothiocyanates: To form urea (B33335) and thiourea (B124793) derivatives, respectively.

Sulfonyl Chlorides: To produce sulfonamides.

Aldehydes and Ketones: To form Schiff bases (imines), which can be further reduced to secondary amines.

A comparative analysis of derivatization reagents for primary amines highlights several options for modifying such groups. mdpi.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have been shown to effectively derivatize primary amines in various molecules. mdpi.com

Table 1: Potential Derivatization Reactions of the Amino Group

| Reagent Class | Product |

|---|---|

| Alkyl Halides | Secondary/Tertiary Amines |

| Acid Anhydrides/Chlorides | Amides |

| Isocyanates | Ureas |

| Isothiocyanates | Thioureas |

| Sulfonyl Chlorides | Sulfonamides |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is considered "activated" due to the presence of the electron-donating amino and propoxy groups. This activation influences its susceptibility to both electrophilic and nucleophilic attack.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom deactivates the ring. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. youtube.comrsc.org

However, the presence of strong electron-donating groups, such as the amino group at C-4 and the propoxy group at C-2 in the target molecule, can overcome this deactivation. These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The directing effects of these substituents will govern the position of substitution. The amino group at C-4 and the alkoxy group at C-2 are ortho, para-directing. In this case, electrophilic attack would be expected to occur at the C-3 and C-5 positions, which are ortho to the powerful activating amino group.

Computational studies on pyridine derivatives have shown that while the nitration of pyridine itself is difficult, the presence of activating groups can facilitate the reaction. rsc.orgresearchgate.net The mechanism for EAS typically proceeds in two steps: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comquimicaorganica.org This is because the resonance structures of the intermediate anion place the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In this compound, the C-2 and C-6 positions are electronically favored for nucleophilic attack. However, the presence of the propoxy group at C-2 and a methyl group at C-5 introduces steric hindrance that may influence the regioselectivity of an incoming nucleophile. Nucleophilic aromatic substitution (SNAr) reactions can occur if a suitable leaving group is present at the 2, 4, or 6 positions. quimicaorganica.org While the propoxy group could potentially act as a leaving group under harsh conditions, the primary reactivity towards nucleophiles often involves the ring carbons directly.

A powerful strategy for enhancing the reactivity of the pyridine ring is through the use of Lewis acids. A Lewis acid can coordinate to the lone pair of electrons on the pyridine nitrogen. nih.govbath.ac.ukresearchgate.net This coordination makes the pyridine ring even more electron-deficient and therefore more susceptible to nucleophilic attack. nih.govresearchgate.net

This activation strategy has been successfully employed for a variety of transformations, including:

Nucleophilic Aromatic Substitution: Zinc-based Lewis acids have been shown to catalyze the SNAr of chloropyridines with various amines under mild conditions. nih.govbath.ac.uksemanticscholar.org

Conjugate Addition: Lewis acid activation can facilitate the addition of nucleophiles to pyridine analogues. nih.govbath.ac.uk

Direct C-H Functionalization: In combination with a transition metal catalyst like nickel, Lewis acids such as AlMe₃ or diorganozinc compounds can direct the selective functionalization of C-H bonds, for instance, at the C-2 position. scispace.com

For this compound, coordination of a Lewis acid to the ring nitrogen would significantly activate the ring towards attack by nucleophiles, providing a pathway for further functionalization at the electronically favored positions.

Table 2: Summary of Pyridine Ring Reactivity

| Reaction Type | Reactivity of this compound | Key Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Activated at C-3 and C-5 | Electron-donating amino and propoxy groups. rsc.org |

| Nucleophilic Attack | Susceptible, especially at C-2 and C-6 | Electron-deficient nature of the pyridine ring. stackexchange.comquimicaorganica.org |

Reactions of the Propoxy Substituent (C-2)

The propoxy group at the C-2 position of the pyridine ring is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of other alkoxy-substituted pyridines, where the alkoxide can act as a leaving group. The electron-withdrawing nature of the pyridine ring facilitates attack at the C-2 position.

Common reactions involving the propoxy substituent include:

Nucleophilic Substitution: The propoxy group can be displaced by various nucleophiles. For instance, reaction with strong acids like HBr or HI can lead to cleavage of the ether bond, yielding the corresponding 2-hydroxypyridine (B17775) derivative and propyl halide. Similarly, treatment with other alkoxides could result in a trans-etherification reaction.

Reaction with Organometallic Reagents: While less common, organometallic reagents could potentially attack the carbon of the propoxy group, though reactions at the pyridine ring itself are generally more favorable.

| Reaction Type | Reagent | Product | Conditions |

| Ether Cleavage | HBr/HI | 5-Methyl-4-aminopyridin-2(1H)-one + Propyl halide | Reflux |

| Trans-etherification | NaOR' | 5-Methyl-2-alkoxy'-pyridin-4-amine | Basic conditions |

Reactions of the Methyl Substituent (C-5)

The methyl group at the C-5 position of the pyridine ring can undergo a variety of transformations, typical for alkyl groups attached to aromatic rings.

Oxidation: The methyl group can be oxidized to a carboxylic acid, hydroxymethyl, or formyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The extent of oxidation can be controlled by the choice of reagent and reaction conditions.

Halogenation: Free radical halogenation of the methyl group can occur under UV light or with the use of N-halosuccinimides (NBS, NCS) to yield halomethylpyridines. These products are versatile intermediates for further functionalization.

Deprotonation/Metalation: Strong bases like organolithium reagents (e.g., n-BuLi) can deprotonate the methyl group, forming a lithiated species. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. A rhodium-catalyzed method has also been described for the methylation of pyridines at the C-3 and C-5 positions using formaldehyde (B43269) as the methyl source, proceeding through a dearomatized intermediate. rsc.org

| Reaction Type | Reagent | Product | Conditions |

| Oxidation | KMnO₄ | 2-Propoxy-4-aminopyridine-5-carboxylic acid | Heat |

| Halogenation | NBS, Benzoyl Peroxide | 5-(Bromomethyl)-2-propoxypyridin-4-amine | Reflux in CCl₄ |

| Metalation/Alkylation | 1. n-BuLi 2. R-X | 5-(Alkyl)-2-propoxypyridin-4-amine | Anhydrous THF, low temp. |

Photochemical Reactions of Amino-Substituted Pyridines

Amino-substituted pyridines are known to undergo photochemical reactions, particularly dimerization, upon exposure to UV light. acs.org

Dimerization Pathways of Aminopyridines

The photochemical dimerization of 2-aminopyridines is a well-documented process. acs.org Irradiation of 2-aminopyridine (B139424) in solution typically leads to the formation of a [4+4] cycloadduct. This reaction is believed to proceed through the first excited singlet state of the aminopyridine. The initial step involves the formation of an excimer (an excited-state dimer) between an excited molecule and a ground-state molecule. This excimer then collapses to form the cyclodimer.

In the case of 1-aminopyrene, photochemical transformation leads to oxidation products and the formation of covalent dimers, suggesting multiple reactive pathways. nih.govnih.gov While the specific dimerization pathways for this compound have not been explicitly studied, it is reasonable to infer that it would undergo similar photochemical transformations, influenced by the electronic effects of the methyl and propoxy substituents.

Stereochemical Aspects of Photodimerization Products

The photodimerization of 2-aminopyridine yields a trans-dimer. acs.org The stereochemistry of the photodimerization product is dictated by the geometry of the intermediate excimer. The formation of the trans-dimer suggests a head-to-tail arrangement of the two aminopyridine molecules in the excimer. The stereochemical outcome for this compound would likely be influenced by the steric hindrance of the propoxy and methyl groups, potentially favoring the formation of a specific stereoisomer.

Regioselective Reactions of Substituted Pyridine Derivatives

The directing effects of the substituents on the pyridine ring play a crucial role in determining the regioselectivity of its reactions. nih.govnih.govacs.orgacs.org In this compound, the amino group at C-4 is a strong activating group and directs electrophilic substitution to the ortho (C-3 and C-5) positions. The propoxy group at C-2 is also an activating group, reinforcing this directing effect. The methyl group at C-5 is a weakly activating group.

For electrophilic aromatic substitution:

The amino group at C-4 strongly activates the C-3 and C-5 positions.

The propoxy group at C-2 activates the C-3 and C-5 positions.

The C-5 position is already substituted with a methyl group.

Therefore, electrophilic attack is most likely to occur at the C-3 position .

For nucleophilic aromatic substitution:

The pyridine nitrogen makes the ring electron-deficient, particularly at the C-2, C-4, and C-6 positions.

The presence of the propoxy group at C-2 makes it a potential site for nucleophilic attack, leading to its substitution.

The amino group at C-4 can be converted into a better leaving group (e.g., a diazonium salt), which would then be susceptible to nucleophilic attack.

The regioselectivity of reactions involving transient intermediates like pyridynes is governed by the distortion of the aryne triple bond, which can be influenced by the electronic effects of the substituents. nih.gov

| Reaction Type | Predicted Regioselectivity | Governing Factors |

| Electrophilic Aromatic Substitution | C-3 position | Strong activating effect of the C-4 amino and C-2 propoxy groups. |

| Nucleophilic Aromatic Substitution | C-2 position (substitution of propoxy) or C-4 (if amino group is modified) | Electron-deficient nature of the pyridine ring at α and γ positions. |

Structural Analysis and Conformational Investigations of 5 Methyl 2 Propoxypyridin 4 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure of novel compounds. For 5-Methyl-2-propoxypyridin-4-amine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed for its structural verification.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not publicly available, a predicted ¹H and ¹³C NMR spectrum can be extrapolated from the analysis of structurally similar pyridine (B92270) derivatives. chemicalbook.comscielo.org.bo

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the propoxy side chain, the methyl group, and the amine group.

Aromatic Protons: The pyridine ring contains two protons. The proton at the C6 position is expected to appear as a singlet, influenced by the adjacent methyl group. The proton at the C3 position will also likely appear as a singlet.

Propoxy Group Protons: The propoxy group (-O-CH₂-CH₂-CH₃) will show three distinct signals. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) are expected to resonate as a triplet. The subsequent methylene protons (-CH₂-) will appear as a sextet, and the terminal methyl protons (-CH₃) will be a triplet.

Methyl Group Proton: The methyl group attached to the pyridine ring at the C5 position will present as a singlet.

Amine Protons: The protons of the primary amine group (-NH₂) at the C4 position will likely appear as a broad singlet.

Predicted ¹H NMR Chemical Shifts:

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (C6) | ~ 7.5 - 7.8 | Singlet |

| Pyridine-H (C3) | ~ 6.2 - 6.5 | Singlet |

| -OCH₂- | ~ 4.1 - 4.3 | Triplet |

| -CH₂- (propyl) | ~ 1.7 - 1.9 | Sextet |

| -CH₃ (propyl) | ~ 0.9 - 1.1 | Triplet |

| Ring -CH₃ | ~ 2.1 - 2.3 | Singlet |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet |

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-O) | ~ 160 - 165 |

| C4 (C-N) | ~ 150 - 155 |

| C6 | ~ 145 - 150 |

| C3 | ~ 105 - 110 |

| C5 | ~ 115 - 120 |

| -OCH₂- | ~ 65 - 70 |

| -CH₂- (propyl) | ~ 20 - 25 |

| -CH₃ (propyl) | ~ 10 - 15 |

| Ring -CH₃ | ~ 15 - 20 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₄N₂O, the expected monoisotopic mass is approximately 166.1106 g/mol . bldpharm.com The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value.

Further fragmentation analysis can provide structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the propoxy side chain or parts of it, and potentially the methyl group.

Expected Fragmentation Pattern:

| Fragment Ion | Description | Predicted m/z |

| [M-C₃H₇]⁺ | Loss of the propyl group | ~ 123 |

| [M-OC₃H₇]⁺ | Loss of the propoxy group | ~ 107 |

| [M-CH₃]⁺ | Loss of the methyl group | ~ 151 |

Computational Approaches to Molecular Structure

Computational chemistry offers profound insights into the electronic structure, conformation, and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can be employed to optimize the molecular geometry and predict various properties. chemicalbook.comnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformer. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be visualized, highlighting regions of electrophilic and nucleophilic character.

The propoxy side chain introduces conformational flexibility to the molecule. Conformational analysis is crucial to understand the preferred spatial arrangement of this chain relative to the pyridine ring. This can be achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles) in the propoxy group. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers determine their population at a given temperature. For the propoxy group, rotation around the C-O and C-C bonds will lead to different staggered and eclipsed conformations, with the staggered conformers generally being more stable due to reduced steric hindrance.

Theoretical and Computational Chemistry Studies on 5 Methyl 2 Propoxypyridin 4 Amine

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to understanding its physical properties and chemical behavior. Computational chemistry provides powerful tools to investigate these characteristics at the atomic level.

Quantum Mechanical Calculations of Electron Density Distribution

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the electron density distribution within a molecule. For pyridine (B92270) derivatives, the distribution of electrons is significantly influenced by the substituent groups on the pyridine ring.

In aminopyridines, the nitrogen atom of the pyridine ring and the exocyclic amino group are typically regions of high electron density due to the presence of lone pairs of electrons. researchgate.net The substitution of a methoxy (B1213986) group (structurally similar to a propoxy group) and a methyl group further modulates this distribution. The propoxy group, being an electron-donating group, is expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. The methyl group is also a weak electron-donating group.

Studies on substituted pyridines have shown that the positions of the substituents play a crucial role in the delocalization of π-electrons. ijret.org For 5-Methyl-2-propoxypyridin-4-amine, the amino group at the 4-position is likely to exhibit resonance with the pyridine ring, leading to an increase in the electron density on the ring nitrogen and affecting the C-N bond lengths. ijret.org The electron density distribution is a key factor in determining the molecule's dipole moment and its interaction with other molecules. ijret.org

Table 1: Predicted Electron Density Characteristics of this compound based on Analogous Compounds

| Feature | Predicted Characteristic | Rationale based on Analogous Compounds |

| High Electron Density Regions | Pyridine ring nitrogen, Amino group nitrogen, Oxygen of the propoxy group | Presence of lone pairs on heteroatoms is a common feature in aminopyridine and alkoxypyridine derivatives. |

| Influence of Propoxy Group | Increased electron density on the pyridine ring | Alkoxy groups are known electron-donating groups in substituted pyridines. |

| Influence of Amino Group | Resonance with the pyridine ring, contributing to π-electron delocalization | Studies on 4-aminopyridine (B3432731) show significant resonance effects. ijret.org |

| Influence of Methyl Group | Weakly electron-donating, further increasing ring electron density | The methyl group is a well-established electron-donating group in aromatic systems. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and photophysical properties. nih.gov The accuracy of TD-DFT calculations is dependent on the choice of the functional. nih.gov

For pyridine derivatives, TD-DFT calculations can predict the energies of electronic transitions, such as π-π* and n-π* transitions. nih.gov The π-π* transitions typically have higher oscillator strengths and appear as strong absorption bands, while n-π* transitions are generally weaker. The substituents on the pyridine ring significantly influence the energies of these transitions. Electron-donating groups like amino and propoxy groups tend to cause a red-shift (shift to longer wavelengths) in the absorption maxima.

A TD-DFT study on this compound would likely reveal absorption bands in the UV region. The highest occupied molecular orbital (HOMO) would be expected to have significant contributions from the amino and propoxy groups and the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) would be primarily located on the pyridine ring. The HOMO-LUMO energy gap is a critical parameter that influences the electronic excitation properties of the molecule. ijcce.ac.ir

Chemical Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of molecules using various descriptors. These parameters are derived from the changes in energy with respect to the number of electrons.

Conceptual DFT for Prediction of Reactivity Parameters (e.g., Electronegativity, Hardness, Electrophilicity, Fukui Functions)

Reactivity descriptors calculated using DFT can predict how a molecule will behave in a chemical reaction. electrochemsci.org

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. ijret.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule. wikipedia.org The Fukui function f+(r) indicates sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. nih.gov

For this compound, the presence of electron-donating amino and propoxy groups is expected to result in a relatively low electronegativity and a high propensity to act as a nucleophile. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the propoxy group, are predicted to be the primary sites for electrophilic attack, as indicated by the Fukui function f-(r). The analysis of Fukui functions in similar heterocyclic systems has proven useful in identifying reactive sites. researchgate.net

Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Predicted Trend | Rationale based on Analogous Compounds |

| HOMO-LUMO Gap | Relatively small | Electron-donating substituents on pyridine rings tend to decrease the energy gap, increasing reactivity. ijret.org |

| Electronegativity (χ) | Moderate to low | Electron-rich nature due to donating groups suggests a lower tendency to attract electrons compared to unsubstituted pyridine. |

| Chemical Hardness (η) | Soft | A small HOMO-LUMO gap corresponds to a soft molecule, indicating higher reactivity. ijret.org |

| Electrophilicity Index (ω) | Low | The molecule is more likely to act as a nucleophile than an electrophile. |

| Fukui Function f-(r) Maxima | Pyridine N, Amino N, Propoxy O | These heteroatoms are the most likely sites for electrophilic attack due to their high electron density. |

Intermolecular Interactions and Binding Site Analysis

The biological activity of a molecule is often determined by its ability to interact with specific protein targets. Molecular docking simulations are a powerful tool to predict these interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov Studies on aminopyridine derivatives have shown that they can form various interactions with protein active sites, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

In a hypothetical docking study of this compound, the amino group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively. The propoxy group can engage in hydrophobic interactions, and the pyridine ring can participate in π-π stacking with aromatic amino acid residues in the binding pocket.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Propoxy Group (-OCH2CH2CH3) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Methyl Group (-CH3) | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

Induced Fit Docking Studies for Flexible Binding Systems

Extensive searches of scientific literature and chemical databases have yielded no specific induced fit docking studies for the compound this compound. Induced fit docking is a computational method that models the flexibility of a protein's active site upon ligand binding, providing a more accurate prediction of the binding conformation. This approach is particularly valuable when the receptor is known to undergo significant conformational changes to accommodate a ligand. However, no research applying this technique to this compound has been published.

Prediction of Molecular Descriptors Relevant to Medicinal Chemistry Research

In silico Prediction of Physicochemical Properties

There are no available research articles or public data sets detailing the in silico prediction of the physicochemical properties of this compound. Such studies typically involve the use of computational software to estimate properties like lipophilicity (logP), aqueous solubility, polar surface area, and the number of hydrogen bond donors and acceptors. This information is crucial in early-stage drug discovery for predicting a compound's pharmacokinetic profile.

Ligand Efficiency and Ligand Lipophilic Efficiency Calculations

No published research has been found that includes calculations of Ligand Efficiency (LE) or Ligand Lipophilic Efficiency (LLE) for this compound. These metrics are important in medicinal chemistry for assessing the quality of a compound. LE relates the binding affinity of a molecule to its size (heavy atom count), while LLE provides a measure of potency relative to its lipophilicity. The absence of such data indicates a lack of published binding affinity and lipophilicity measurements for this specific compound.

Future Directions and Emerging Research Avenues for 5 Methyl 2 Propoxypyridin 4 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives has been a long-standing area of interest in organic chemistry. ijpsonline.com Traditional methods, while foundational, often face challenges related to harsh reaction conditions, low yields, and the use of hazardous reagents. ijarsct.co.in The future of synthesizing 5-Methyl-2-propoxypyridin-4-amine will hinge on the adoption of green chemistry principles to create more sustainable and efficient processes.

Emerging synthetic strategies for pyridine derivatives include multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. nih.govresearchgate.net These modern techniques offer significant advantages over classical methods like the Hantzsch, Bönnemann–Pinner, or Skraup syntheses. ijarsct.co.in For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyridine derivatives. nih.gov The development of novel routes for this compound could focus on metal-free catalysis and cascade reactions that minimize waste and energy consumption. nih.govnih.gov

| Synthesis Parameter | Traditional Methods (e.g., Hantzsch, Chichibabin) | Emerging Green Methods |

|---|---|---|

| Efficiency & Yield | Often moderate to low yields with multiple steps. | High yields, often in one-pot procedures, with excellent purity. nih.gov |

| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly shorter, sometimes reduced to minutes. nih.gov |

| Environmental Impact | Utilizes hazardous solvents and reagents, generating significant waste. ijarsct.co.in | Employs eco-friendly solvents, reusable catalysts, and solvent-free conditions. bhu.ac.in |

| Energy Consumption | Often requires prolonged heating. | Reduced energy usage through methods like microwave irradiation. researchgate.net |

| Catalysts | Often relies on stoichiometric, non-recoverable reagents. | Utilizes reusable catalysts like magnetic nanoparticles or fly ash. nih.govbhu.ac.in |

Future research will likely focus on designing and optimizing a synthetic pathway for this compound that incorporates these green chemistry principles, making its production more economically viable and environmentally responsible.

Advanced Mechanistic Studies on Chemical Transformations

A thorough understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. pharmaguideline.com The substituents on the ring—the methyl, propoxy, and amine groups—will significantly influence its reactivity.

Future mechanistic studies should employ advanced techniques to investigate the kinetics and thermodynamics of reactions involving this compound. This includes:

Radical Reactions: Investigating reactions initiated by electron transfer to form radical anion intermediates, which can lead to dimerization or further degradation. researchgate.net

Electrophilic and Nucleophilic Substitutions: Mapping the reaction pathways for substitutions on the pyridine ring, which are often complex and can be directed by the existing functional groups. globalresearchonline.net

Oxidation and Reduction: Characterizing the behavior of the molecule under oxidative and reductive conditions, including the formation of N-oxides. pharmaguideline.com

By elucidating transition states and reaction intermediates, researchers can gain precise control over reaction outcomes, leading to higher selectivity and the development of novel molecular architectures based on the this compound scaffold. nih.gov

Exploration of Supramolecular Interactions Involving Pyridine Derivatives

The field of supramolecular chemistry offers exciting opportunities for utilizing pyridine derivatives like this compound in the design of novel materials and functional systems. The nitrogen atom in the pyridine ring, along with the amino group, can act as hydrogen bond acceptors and donors, while the aromatic ring itself can participate in π-π stacking interactions. researchgate.net

Future research should focus on:

Crystal Engineering: Systematically studying the crystallization of this compound with various co-formers to create co-crystals with tailored physical and chemical properties.

Coordination Chemistry: Exploring its capabilities as a ligand to form coordination complexes and polymers with various metal ions. iucr.org

Host-Guest Chemistry: Investigating its ability to form inclusion complexes with other molecules, which could have applications in sensing or separation technologies.

The interplay of these non-covalent interactions can be harnessed to construct complex, self-assembled architectures. rsc.orgnih.gov Understanding and controlling these interactions are key to developing new materials with specific functions.

| Interaction Type | Description | Potential Application for this compound |

|---|---|---|

| Hydrogen Bonding | Directional interaction involving the N-H of the amine and the pyridine nitrogen. researchgate.net | Formation of predictable patterns in crystal structures, design of co-crystals. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Stabilization of supramolecular assemblies, development of electronic materials. |

| Coordination Bonds | Interaction between the pyridine nitrogen and metal ions. iucr.org | Creation of metal-organic frameworks (MOFs) and coordination polymers. |

| Halogen Bonding | Interaction between a halogen atom and a Lewis base (e.g., pyridine nitrogen). | Fine-tuning of crystal packing and material properties. |

Application of Machine Learning and Artificial Intelligence in Pyridine Derivative Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research and drug discovery. chemrxiv.orgyoutube.com For pyridine derivatives, these technologies can accelerate the research and development cycle significantly.

In the context of this compound, AI and ML could be applied to:

Predictive Modeling: Develop models to predict the physicochemical properties, biological activity, and toxicity of new derivatives based on their molecular structure. This can help prioritize which compounds to synthesize and test. nih.gov

Synthetic Route Design: Utilize AI algorithms to propose novel and efficient synthetic pathways, potentially uncovering non-intuitive routes that a human chemist might overlook.

High-Throughput Screening: Employ machine learning to analyze large datasets from high-throughput screening experiments to identify promising candidates for specific applications. youtube.com

By leveraging the vast amount of existing chemical data, ML models can identify complex structure-activity relationships, guiding the design of new pyridine derivatives with enhanced properties. mdpi.com This data-driven approach can reduce the time and cost associated with traditional trial-and-error experimentation.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental validation provides a powerful framework for a deeper understanding of molecular systems. rsc.orgresearchgate.net For this compound, a combined approach will be essential for elucidating its properties and reactivity.

Future research should integrate:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular geometries, reaction energies, and spectroscopic properties. These theoretical predictions can then be compared with experimental data. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the molecule and its interactions with other molecules (e.g., solvents, biological macromolecules) over time to understand dynamic processes.

Spectroscopic Analysis: Correlating computational predictions of NMR, IR, and other spectra with experimental measurements to confirm molecular structures and study intermolecular interactions. nih.gov

This integrated strategy allows for the validation of theoretical models with real-world data, leading to a more robust and comprehensive understanding of the chemical and physical behavior of this compound and its derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Methyl-2-propoxypyridin-4-amine with high purity?

Synthesis of pyridine derivatives often involves coupling reactions under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) in a solvent system like DME:H₂O (10:1) at elevated temperatures (150°C) can achieve efficient aryl-amine bond formation . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while nuclear magnetic resonance (NMR) spectroscopy confirms final product integrity . Key variables include catalyst loading, temperature, and solvent polarity, which must be optimized to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?

Essential techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments, resolving structural ambiguities (e.g., distinguishing regioisomers).

- X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation, especially for resolving steric or electronic effects in the pyridine ring .

- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities.

Discrepancies between spectral data and expected structures may require iterative refinement of reaction conditions or computational modeling (e.g., DFT calculations) to validate hypotheses .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance the compound’s bioactivity?

SAR studies focus on systematic variation of substituents (e.g., propoxy vs. methoxy groups) and evaluation of biological activity. For instance:

- Electron-withdrawing groups (e.g., halogens) at the pyridine 4-position may enhance binding affinity to target proteins.

- Steric bulk from the propoxy group could influence solubility or metabolic stability.

Comparative assays (e.g., enzymatic inhibition or cellular uptake) are conducted using analogs synthesized via methods like Buchwald-Hartwig amination .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Crystallization of pyridine derivatives often faces issues like twinning or weak diffraction. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, leveraging high-resolution data to resolve disordered substituents. For example, in a related pyrimidine derivative, anisotropic displacement parameters were refined to account for thermal motion in the propoxy chain . Challenges such as pseudo-symmetry require manual adjustment of restraint parameters during refinement.

Q. How should researchers handle contradictory data between computational predictions and experimental results in property analysis?

Contradictions may arise in predicted vs. observed solubility or reactivity. A systematic approach includes:

- Experimental Replication : Verify synthesis and characterization protocols.

- Sensitivity Analysis : Vary computational parameters (e.g., solvent models in COSMO-RS simulations).

- Cross-Validation : Compare with analogous compounds (e.g., 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine) to identify trends .

This iterative process aligns with qualitative research frameworks for resolving data inconsistencies .

Q. What strategies enable efficient multi-step synthesis of this compound derivatives for high-throughput screening?

Modular synthesis pipelines are effective. For example:

- Step 1 : Suzuki-Miyaura coupling to install the pyridine core.

- Step 2 : Nucleophilic substitution to introduce the propoxy group.

- Step 3 : Amine functionalization via reductive amination.

Automated purification (e.g., flash chromatography) and parallel reaction setups enhance throughput. Reaction intermediates are tracked using LC-MS, as demonstrated in multi-step pyrimidine syntheses .

Q. How do computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

Docking studies (using AutoDock Vina or Schrödinger Suite) model binding poses in active sites (e.g., kinase domains). Key parameters include:

- Ligand Flexibility : Sampling rotatable bonds in the propoxy chain.

- Scoring Functions : Assessing hydrogen bonding with the pyridine nitrogen.

Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) bridges computational and experimental data .

Q. What are the implications of fluorinated analogs in studying the biological activity of this compound?

Fluorination at strategic positions (e.g., pyridine 5-methyl or propoxy chain) can enhance metabolic stability and binding specificity. For instance, fluorinated pyrimidines exhibit improved blood-brain barrier penetration, suggesting potential for neuropharmacological applications . Comparative pharmacokinetic studies (e.g., microsomal stability assays) quantify these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.